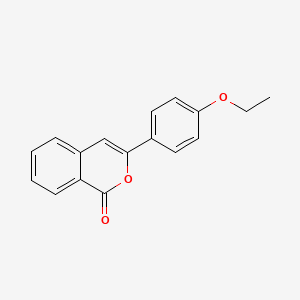
3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-1H-isochromen-1-one is a chemical compound belonging to the isochromenone family. Isochromenones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features an isochromenone core with a 4-ethoxyphenyl substituent, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-ethoxybenzaldehyde with phthalic anhydride in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions, leading to the formation of the desired isochromenone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Ethoxyphenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isochromenone core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted isochromenones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Comparación Con Compuestos Similares
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 8-(4-Ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: 3-(4-Ethoxyphenyl)-1H-isochromen-1-one stands out due to its unique isochromenone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
66833-83-8 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C17H14O3/c1-2-19-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17(18)20-16/h3-11H,2H2,1H3 |
Clave InChI |
NIAQWGIIDXSIJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



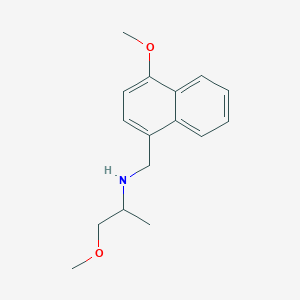

![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

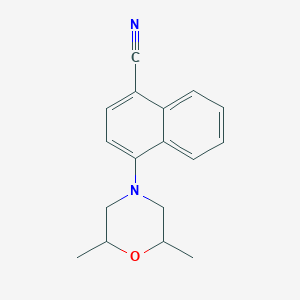
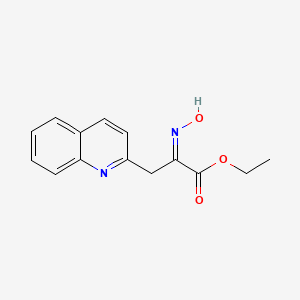
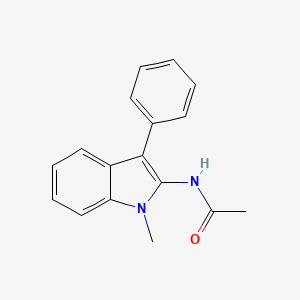
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)
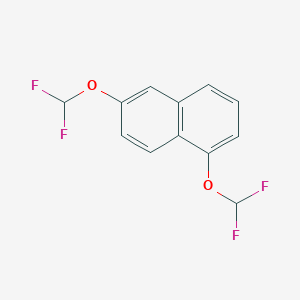

![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
